molecular formula C8H5FO3S2 B15259559 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride

4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride

Cat. No.: B15259559
M. Wt: 232.3 g/mol
InChI Key: YEMUTCVAFNGPKG-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride is a high-value chemical reagent designed for advanced research applications, particularly in the field of click chemistry and medicinal chemistry. This compound features a benzothiophene core functionalized with a reactive sulfonyl fluoride group, making it an ideal electrophile for the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry platform . SuFEx is a next-generation click reaction known for its high selectivity, stability under various conditions, and biocompatibility, enabling reliable covalent linking of molecules to create novel chemical entities . The presence of the hydroxyl group on the benzothiophene ring offers a secondary site for further functionalization, allowing researchers to build complex molecular architectures with precision. In practical research, this reagent serves as a versatile building block for constructing potential protease inhibitors, labeling biomolecules, and developing functional polymers and materials . Compared to traditional sulfonyl chlorides, sulfonyl fluorides exhibit superior stability towards hydrolysis and reduction, and they do not produce undesirable chlorination byproducts, leading to cleaner reaction outcomes . Researchers can utilize this compound to generate S(VI) radicals under photocatalytic conditions for the synthesis of vinyl sulfones with excellent E-selectivity, or to form sulfonamide linkages with amines, a reaction highly valuable in drug discovery and chemical biology . This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H5FO3S2

Molecular Weight

232.3 g/mol

IUPAC Name

4-hydroxy-1-benzothiophene-2-sulfonyl fluoride

InChI

InChI=1S/C8H5FO3S2/c9-14(11,12)8-4-5-6(10)2-1-3-7(5)13-8/h1-4,10H

InChI Key

YEMUTCVAFNGPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)S(=O)(=O)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent . Another approach involves the heterocyclization of various substrates, such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis .

Industrial Production Methods: Industrial production of 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The sulfonyl fluoride (–SO₂F) group participates in SuFEx chemistry, enabling efficient bond formation under mild conditions. Key findings include:

  • C–S bond formation : Reacts with organotrifluoroborates (e.g., potassium phenyltrifluoroborate) via trimethylsilyl triflate (TMSOTf) activation. The reaction proceeds through a BF₃-mediated mechanism, releasing sulfonimidoyl cations for coupling (Fig. 1) .

  • Kinetics : Electron-rich substrates (e.g., 4-OMe derivatives) show faster reaction rates compared to electron-deficient analogs (e.g., 4-CF₃), as demonstrated by competition experiments .

Mechanistic Pathway

  • Activation of organotrifluoroborate by TMSOTf to release PhBF₂ .

  • PhBF₂ activates the S–F bond, generating a sulfonimidoyl cation.

  • Aryl migration forms the final C–S bond with BF₃ regeneration (DFT energy barrier: 2.3 kcal/mol) .

Electrochemical Transformations

The compound undergoes redox reactions in electrochemical setups:

  • Dual reactivity : Functions as both an electrophile and nucleophile in radical-mediated pathways. Cyclic voltammetry studies confirm electron transfer processes .

  • Hydroxy fluorosulfonylation : In reductive conditions with sulfuryl chlorofluoride (SO₂ClF), generates β-hydroxy sulfonyl fluorides via radical intermediates (trapped by TEMPO) .

Example Reaction

SubstrateProductConditionsYield (%)
Styrene derivativeβ-Hydroxy sulfonyl fluorideEt₃SiH, B₂(OH)₄, −0.1 V72

Nucleophilic Substitution

The sulfonyl fluoride group reacts with nucleophiles:

  • Amide coupling : Reacts with primary amides in the presence of SO₂F₂ and DBU to form N-fluorosulfonyl amides (Scheme 2) .

  • Alcohol/phenol reactions : Forms sulfonate esters under basic conditions, leveraging the –SO₂F group’s high electrophilicity .

Key Data

  • Reaction with benzylamine at 25°C in DMF yields N-benzyl sulfonamide (89% conversion).

  • Activation energy for SuFEx with amines: ~10 kcal/mol (DFT) .

Functionalization of the Benzothiophene Core

The hydroxy group and aromatic system enable further modifications:

  • Electrophilic aromatic substitution (EAS) : Directs incoming electrophiles to the para position relative to the hydroxy group.

  • Oxidation : The hydroxy group can be oxidized to a ketone or quinone under strong oxidizing conditions (e.g., KMnO₄) .

Comparative Reactivity

PositionReactivity (Relative Rate)Major Product
C-3HighBrominated derivative
C-5ModerateNitro compound

Radical-Mediated Reactions

Involvement in radical pathways is evidenced by:

  • Radical trapping : FSO₂· radicals generated during hydroxy fluorosulfonylation are trapped by 1,1-diphenylethylene (10% yield) .

  • Antifungal activity : β-Hydroxy sulfonyl fluoride derivatives exhibit EC₅₀ values as low as 2.67 µg/mL against Botrytis cinerea, outperforming chlorothalonil .

Multicomponent Reactions

Participates in one-pot syntheses:

  • Chromene formation : Reacts with salicylaldehyde and indole derivatives via Knoevenagel-Michael addition, yielding 4H-chromene-3-sulfonyl fluorides (45–94% yield) .

Optimized Conditions

  • Solvent: CH₃CN

  • Catalyst: Et₃N

  • Temperature: 60°C

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications . The benzothiophene ring structure also contributes to its biological activity by interacting with specific receptors and enzymes in the body.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related sulfonyl halides, such as 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride , to highlight key differences in reactivity, stability, and applications.

Table 1: Structural and Molecular Comparison
Compound Chemical Formula Molecular Weight Functional Groups CAS Number
4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride C₈H₅FO₃S₂ 232.25 Sulfonyl fluoride, Hydroxyl Not available
2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 Sulfonyl chloride, Methoxy, Fluorophenyl 1781100-57-9

Key Differences

Core Structure :

  • The benzothiophene core in the target compound provides fused aromatic and thiophene rings, enhancing electronic delocalization and stability compared to the simpler fluorophenyl group in the reference compound .

Sulfonyl Halide Reactivity :

  • Sulfonyl fluorides (e.g., the target compound) exhibit slower hydrolysis rates than sulfonyl chlorides (e.g., the reference compound), making them more suitable for applications requiring prolonged stability in aqueous environments .

Molecular Weight and Applications :

  • The lower molecular weight of the target compound (232.25 vs. 252.69) may improve bioavailability in drug design. Sulfonyl fluorides are increasingly preferred in covalent inhibitor synthesis due to their "click-like" reactivity with tyrosine residues.

Research Findings

  • Synthetic Utility : Sulfonyl chlorides like 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride are classical intermediates in nucleophilic substitution reactions, but their high reactivity limits shelf life . In contrast, sulfonyl fluorides balance reactivity and stability, enabling modular synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates.
  • Biological Activity : The hydroxyl group in the target compound may confer improved binding affinity to enzymes or receptors compared to methoxy-substituted analogs, as seen in kinase inhibitor studies.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves functionalizing the benzothiophene core with a sulfonyl fluoride group. Key steps include:

  • Nucleophilic substitution : Reacting intermediates with sulfuryl chloride derivatives under controlled conditions (e.g., using triethylamine as a base to neutralize HCl byproducts) .
  • Purification : Column chromatography with mobile phases like methanol-buffer mixtures (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate buffer at pH 4.6) ensures purity .
  • Characterization : Confirm purity via HPLC with UV detection and validate using melting point analysis.

Q. How can the structure of 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride be confirmed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to verify substituent positions (e.g., hydroxyl at position 4, sulfonyl fluoride at position 2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C9_9H5_5FO3_3S2_2) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray studies (e.g., mean C–C bond length = 0.004 Å, R factor = 0.050) resolve stereoelectronic effects .

Advanced Research Questions

Q. What strategies are effective in mitigating competing side reactions during nucleophilic substitutions involving the sulfonyl fluoride group?

Methodological Answer:

  • Controlled Reaction Conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .
  • Selective Base Choice : Pyridine or triethylamine minimizes unwanted side reactions (e.g., over-alkylation) by scavenging acidic byproducts .
  • Stoichiometric Precision : Limit nucleophile equivalents (e.g., amines or alcohols) to avoid polysubstitution .

Q. How does the sulfonyl fluoride group in this compound facilitate its role as a covalent enzyme inhibitor in biochemical studies?

Methodological Answer: The sulfonyl fluoride acts as an electrophilic "warhead," forming irreversible covalent bonds with catalytic serine or cysteine residues in enzymes.

  • Mechanistic Insight : The fluorine atom’s electronegativity enhances the sulfonyl group’s reactivity, enabling selective targeting of nucleophilic active sites .
  • Validation : Use fluorogenic probes (e.g., APF/HPF for hydroxyl radical detection) to monitor enzyme inhibition kinetics .

Q. What analytical approaches resolve discrepancies in reported reactivity data of sulfonyl fluoride derivatives under varying pH conditions?

Methodological Answer:

  • pH-Dependent Studies : Perform reactions in buffered systems (e.g., sodium acetate/acetic acid, pH 4.6) to standardize conditions .
  • Competitive Assays : Compare hydrolysis rates (sulfonyl fluoride → sulfonic acid) vs. nucleophilic substitution using LC-MS .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states to explain pH-dependent reactivity .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzothiophene core .
  • Transition-State Modeling : Simulate reaction pathways (e.g., nucleophilic attack on sulfur) using software like Gaussian or ORCA .
  • InChI Key Analysis : Leverage PubChem’s computed data (e.g., InChIKey: BLLHXBOTMIQTKH) to cross-reference experimental vs. theoretical properties .

Q. What are the challenges in characterizing the hydrolytic stability of 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride in aqueous environments?

Methodological Answer:

  • Kinetic Profiling : Conduct time-resolved 19^{19}F NMR to monitor fluoride release during hydrolysis .
  • Buffer Compatibility : Test stability in phosphate (pH 7.4) vs. acetate (pH 4.6) buffers to mimic physiological vs. acidic conditions .
  • Degradation Products : Identify sulfonic acid derivatives via LC-MS and compare with synthetic standards .

Q. What are the best practices for handling and storing 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride to prevent decomposition?

Methodological Answer:

  • Storage : Keep in desiccated, amber vials at –20°C to minimize moisture and light exposure .
  • Safety Protocols : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .
  • Stability Monitoring : Regular HPLC checks for degradation (e.g., sulfonic acid formation) ensure compound integrity .

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